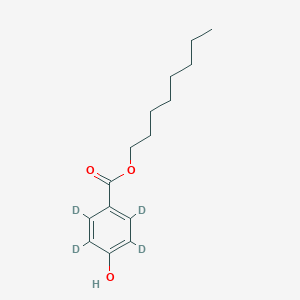

N-Octyl 4-hydroxybenzoate-d4

Description

BenchChem offers high-quality N-Octyl 4-hydroxybenzoate-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Octyl 4-hydroxybenzoate-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C₁₅H₁₈D₄O₃ |

|---|---|

Molecular Weight |

254.36 |

Synonyms |

4-Hydroxybenzoic Acid-2,3,5,6-D4 Octyl Ester; _x000B_p-Hydroxybenzoic Acid-2,3,5,6-D4 Octyl Ester; NSC 309820; Octyl 4-Hydroxybenzoate -2,3,5,6-D4; Octyl p-Hydroxybenzoate-2,3,5,6-D4; Octyl Paraben-2,3,5,6-D4; n-Octyl p-Hydroxybenzoate-2,3,5,6-D4 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Deuterated Octylparaben: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of deuterated octylparaben. This isotopically labeled compound is a valuable tool in various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative mass spectrometry-based assays. This document outlines a feasible synthetic pathway, detailed experimental protocols for key reactions, and presents relevant quantitative data to aid in the successful laboratory-scale preparation of deuterated octylparaben.

The proposed synthesis involves a two-step process: the deuteration of the starting materials, p-hydroxybenzoic acid and n-octanol, followed by their esterification to yield the final product. Two primary strategies for obtaining the deuterated precursors are presented: direct hydrogen-deuterium (H/D) exchange for the aromatic ring of p-hydroxybenzoic acid, and two alternative routes for the preparation of deuterated n-octanol.

I. Synthetic Strategy Overview

The overall synthetic workflow for producing deuterated octylparaben is depicted below. The synthesis commences with the preparation of two key deuterated intermediates: p-hydroxybenzoic acid-d4 and n-octanol-d17. These intermediates are then coupled via a Fischer esterification reaction to yield the final product, octyl p-hydroxybenzoate-d21.

Caption: Synthetic workflow for deuterated octylparaben.

II. Experimental Protocols

Protocol 1: Synthesis of p-Hydroxybenzoic Acid-d4

This procedure is adapted from a general method for the deuteration of hydroxybenzoic acids via acid-catalyzed hydrogen-deuterium exchange.[1]

Materials:

-

p-Hydroxybenzoic acid

-

Deuterium (B1214612) oxide (D₂O, 99.8 atom % D)

-

Deuterium chloride solution (DCl in D₂O, e.g., 35 wt. %)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend or dissolve p-hydroxybenzoic acid in deuterium oxide.

-

Carefully add deuterium chloride solution to the mixture to adjust the pD to approximately 0.3.

-

Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the D₂O and DCl by lyophilization (freeze-drying) to obtain the crude deuterated p-hydroxybenzoic acid.

-

The product can be further purified by recrystallization from D₂O if necessary.

Protocol 2: Synthesis of n-Octanol-d17

Two routes are presented for the preparation of deuterated n-octanol. Route A is preferred if deuterated octanoic acid is commercially available. Route B provides a method for direct deuteration of n-octanol.

Route A: Reduction of Octanoic Acid-d15

This protocol is a general procedure for the reduction of carboxylic acids to primary alcohols using lithium aluminum hydride (LiAlH₄).[2][3][4][5][6]

Materials:

-

Octanoic-d15 acid (commercially available)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

10% Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.

-

Under a nitrogen atmosphere, carefully add a suspension of LiAlH₄ in anhydrous THF to the flask.

-

Dissolve the octanoic-d15 acid in anhydrous THF and add it to the addition funnel.

-

Slowly add the solution of octanoic-d15 acid to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or GC).

-

Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the mixture and wash the precipitate with THF.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield n-octanol-d17.

Route B: Catalytic H/D Exchange of n-Octanol

This procedure is based on a ruthenium-catalyzed deuteration of primary alcohols using D₂O.[7]

Materials:

-

n-Octanol

-

Ruthenium catalyst (e.g., Ru-macho)

-

Potassium tert-butoxide (KOtBu)

-

Deuterium oxide (D₂O)

Procedure:

-

In a reaction vessel, combine n-octanol, the ruthenium catalyst, and potassium tert-butoxide in deuterium oxide.

-

Heat the mixture at a controlled temperature (e.g., 80-120°C) for a specified time (e.g., 12-24 hours).

-

Monitor the reaction progress by ¹H NMR or GC-MS to determine the extent of deuteration.

-

After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting deuterated n-octanol by distillation or column chromatography.

Protocol 3: Synthesis of Octylparaben-d21 (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of p-hydroxybenzoic acid-d4 with n-octanol-d17.[5][8][9][10][11]

Materials:

-

p-Hydroxybenzoic acid-d4 (from Protocol 1)

-

n-Octanol-d17 (from Protocol 2)

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine p-hydroxybenzoic acid-d4 and n-octanol-d17. An excess of the alcohol can be used to drive the equilibrium towards the product.[10]

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours. If using a Dean-Stark trap, water will be collected as it is formed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure octylparaben-d21.

III. Quantitative Data

The following tables summarize typical quantitative data for the key reaction types involved in this synthesis, based on literature values for analogous transformations.

Table 1: Deuteration of Aromatic Rings

| Substrate | Catalyst/Conditions | Deuterium Incorporation | Yield | Reference |

| Hydroxybenzoic acids | DCl in D₂O, reflux | Selective, quantitative at specific positions | Quantitative | [1] |

| 4-tert-Butylphenol | Pd(OAc)₂, Ligands, HFIP:D₂O, 80°C, 18h | >95% at ortho positions | 85% |

Table 2: Reduction of Carboxylic Acids to Alcohols

| Substrate | Reducing Agent | Solvent | Yield | Reference |

| Diethyl phthalate | LiAlH₄ | - | 93% | [4] |

| General Carboxylic Acids | LiAlH₄ | THF or Ether | High | [2][3][4][6] |

Table 3: Fischer Esterification of p-Hydroxybenzoic Acid

| Alcohol | Catalyst | Conditions | Yield | Reference |

| Ethanol | H₂SO₄ | Toluene, azeotropic distillation, 5h | 95% | |

| Various Alcohols | H₂SO₄ | Reflux, 2h | Good to Excellent | [8][11] |

| Glucose | γ-Al₂O₃/SO₄ | DMSO, 100°C, 24h | - | [12] |

IV. Mandatory Visualization

The logical flow of the decision-making process for the synthesis, particularly concerning the choice of deuterated starting materials, is illustrated in the following diagram.

Caption: Decision workflow for deuterated octylparaben synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Workup [chem.rochester.edu]

- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 7. Octyl paraben | 1219-38-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. iajpr.com [iajpr.com]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: N-Octyl 4-hydroxybenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octyl 4-hydroxybenzoate-d4 is the deuterated form of N-Octyl 4-hydroxybenzoate (B8730719), a member of the paraben family. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. The introduction of deuterium (B1214612) atoms into the N-Octyl 4-hydroxybenzoate structure provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies. The heavy isotopes act as tracers, allowing for precise quantification and differentiation from the non-deuterated endogenous or administered compound. This guide provides a comprehensive overview of the technical details of N-Octyl 4-hydroxybenzoate-d4, including its chemical properties, analytical methodologies, and its interaction with biological systems.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Octyl 4-hydroxybenzoate-d4 and its non-deuterated counterpart for comparison.

| Property | N-Octyl 4-hydroxybenzoate-d4 | n-Octyl 4-hydroxybenzoate |

| CAS Number | 2708282-26-0[1][2][3][4] | 1219-38-1[5][6] |

| Molecular Formula | C₁₅H₁₈D₄O₃[1][7] | C₁₅H₂₂O₃[5][6] |

| Molecular Weight | 254.36 g/mol [1][7] | 250.34 g/mol [6] |

| Appearance | Not explicitly specified, likely a solid | White to cream crystals or powder[5][8] |

| Solubility | Not explicitly specified | Soluble in alcohol, phenoxyethanol, and propylene (B89431) glycol; Insoluble in water[5] |

| Melting Point | Not explicitly specified | 47.0-53.0 °C[8] |

Experimental Protocols

Synthesis of 4-Hydroxybenzoic Acid Derivatives

The synthesis of parabens, such as n-octyl 4-hydroxybenzoate, is typically achieved through the esterification of 4-hydroxybenzoic acid with the corresponding alcohol. For instance, the synthesis of various 4-hydroxybenzoic acid derivatives has been demonstrated in metabolically engineered Escherichia coli.[9] This biological synthesis involves the overexpression of genes such as ubiC to produce 4-hydroxybenzoic acid from chorismate, a precursor from the shikimate pathway.[9] Further enzymatic steps can then be introduced to create the desired ester. The synthesis of the deuterated N-Octyl 4-hydroxybenzoate-d4 would involve a specialized chemical synthesis process utilizing deuterated precursors.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common and effective method for the quantitative analysis of parabens in various matrices is High-Performance Liquid Chromatography (HPLC).[10][11][12][13][14]

Objective: To determine the concentration of N-Octyl 4-hydroxybenzoate-d4 in a given sample.

Materials:

-

HPLC system with a UV or fluorescence detector

-

C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[14]

-

Mobile Phase: Acetonitrile (B52724) and acetate (B1210297) buffer (pH 4)[14]

-

N-Octyl 4-hydroxybenzoate-d4 standard

-

Sample for analysis

-

Appropriate solvents for sample extraction (e.g., methanol, ethanol)[12]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of N-Octyl 4-hydroxybenzoate-d4 of known concentrations in the mobile phase.

-

Sample Preparation:

-

For liquid samples, a simple dilution with the mobile phase may be sufficient.[11]

-

For solid or semi-solid samples, an extraction step is necessary. This can be achieved through solid-liquid extraction (SLE) or liquid-liquid extraction (LLE) using a suitable organic solvent.[13] A purification step using solid-phase extraction (SPE) may be employed to remove interfering matrix components.[13]

-

-

Chromatographic Conditions:

-

Mobile Phase Gradient: A gradient of acetonitrile and acetate buffer is often used to achieve optimal separation. A typical starting condition could be 20:80 (v/v) acetonitrile:buffer.[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Injection Volume: 20 µL.[14]

-

Detection: UV detection at 254 nm or fluorescence detection with excitation at 254 nm and emission at 310 nm.[11][14]

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of N-Octyl 4-hydroxybenzoate-d4 in the samples by interpolating their peak areas on the calibration curve.

Caption: Workflow for the HPLC analysis of N-Octyl 4-hydroxybenzoate-d4.

Biological Interaction and Signaling Pathways

Parabens, including n-octyl 4-hydroxybenzoate, are known to possess weak estrogenic activity, classifying them as endocrine-disrupting chemicals.[1][2][15][16][17][18] Their primary mechanism of action involves interaction with estrogen receptors (ERα and ERβ).

The estrogenic activity of parabens generally increases with the length of their alkyl chain.[18] Upon entering a cell, parabens can bind to estrogen receptors in the cytoplasm. This binding can displace the natural ligand, 17β-estradiol. The paraben-receptor complex can then translocate to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction can modulate the transcription of estrogen-responsive genes, leading to various physiological effects.[2]

Parabens can also interfere with estrogen metabolism by inhibiting enzymes such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are responsible for the activation and inactivation of estrogens.[16]

References

- 1. A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oestrogenic activity of parabens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Octyl 4-hydroxybenzoate-2,3,5,6-D4 CAS#: 2708282-26-0 [chemicalbook.com]

- 5. n-Octyl 4-hydroxybenzoate, 98% | Fisher Scientific [fishersci.ca]

- 6. labsolu.ca [labsolu.ca]

- 7. chembk.com [chembk.com]

- 8. n-Octyl 4-hydroxybenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Analytical method for the determination and a survey of parabens and their derivatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of estrogenic activity of parabens and their chlorinated derivatives by using the yeast two‐hybrid assay and the enzyme‐linked immunosorbent assay* | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 18. mdpi.com [mdpi.com]

N-Octyl 4-hydroxybenzoate-d4: A Technical Guide on Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Octyl 4-hydroxybenzoate-d4, a deuterated analog of the preservative octylparaben. It is primarily intended for use as an internal standard in analytical methodologies. This guide compiles essential data on its properties, safety protocols, and relevant biological context for its non-deuterated form.

Physicochemical and Toxicological Properties

Table 1: Physicochemical Properties

| Property | Value | Units | Notes / Source |

| Chemical Formula | C₁₅H₁₈D₄O₃ | - | For N-Octyl 4-hydroxybenzoate-2,3,5,6-D4.[1][2] |

| Molecular Weight | 254.36 | g/mol | For N-Octyl 4-hydroxybenzoate-2,3,5,6-D4.[1] |

| Appearance | White to cream crystals or powder | - | For non-deuterated analog.[3] |

| Melting Point | 47.0 - 53.0 | °C | For non-deuterated analog.[3] |

| Solubility | Data not available | - | Generally soluble in organic solvents like methanol (B129727) and chloroform. |

| Parent Compound Formula | C₁₅H₂₂O₃ | - | For N-Octyl 4-hydroxybenzoate (B8730719).[4][5] |

| Parent Compound Mol. Wt. | 250.33 | g/mol | For N-Octyl 4-hydroxybenzoate.[5] |

Table 2: Hazard and Safety Information (Based on Analogous Parabens)

| Hazard Category | Classification & Statements | Precautionary Measures & First Aid | Source (Analogous Compounds) |

| Eye Irritation | Category 1/2: Causes serious eye damage/irritation. (H318/H319) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [4][6] |

| Skin Irritation | Category 2: Causes skin irritation. (H315) | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4] |

| Respiratory Irritation | Category 3: May cause respiratory irritation. (H335) | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][6] |

| Aquatic Hazard | Acute/Chronic Category 2/3: Toxic/Harmful to aquatic life. (H401/H412) | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

N-Octyl 4-hydroxybenzoate-d4 is principally used as an internal standard for the quantification of its parent compound, octylparaben, in various matrices (e.g., biological fluids, environmental samples, consumer products). Below is a representative protocol for its use in Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Quantification of Octylparaben using N-Octyl 4-hydroxybenzoate-d4 Internal Standard

-

Preparation of Standards:

-

Prepare a stock solution of N-Octyl 4-hydroxybenzoate (the analyte) and N-Octyl 4-hydroxybenzoate-d4 (the internal standard, IS) in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Create a series of calibration standards by serially diluting the analyte stock solution.

-

Spike each calibration standard and the quality control (QC) samples with a fixed concentration of the IS stock solution.

-

-

Sample Preparation (e.g., Plasma Sample):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add the fixed amount of N-Octyl 4-hydroxybenzoate-d4 (IS).

-

Perform a protein precipitation step by adding 300 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC): Use a C18 reverse-phase column. Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific mass-to-charge ratio (m/z) transitions for both octylparaben and its deuterated internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for each calibration standard.

-

Determine the concentration of octylparaben in the unknown samples by interpolating their analyte/IS peak area ratios from the linear regression of the calibration curve.

-

Visualizations: Workflows and Biological Pathways

Experimental Workflow: Internal Standard Quantification

Caption: Workflow for analyte quantification using a deuterated internal standard.

Biological Pathway: Paraben Endocrine Disruption

The non-deuterated parent compound, octylparaben, is known as an endocrine-disrupting chemical (EDC).[[“]][8][9] One of its primary mechanisms of action is mimicking the natural hormone estrogen, thereby interfering with normal hormonal signaling.[[“]][10][11]

Caption: Simplified pathway of paraben-induced estrogenic endocrine disruption.

Safety Protocol: Chemical Spill Response

Caption: Logical workflow for responding to a laboratory chemical spill.

References

- 1. chembk.com [chembk.com]

- 2. N-Octyl 4-hydroxybenzoate-2,3,5,6-D4 CAS#: 2708282-26-0 [chemicalbook.com]

- 3. n-Octyl 4-hydroxybenzoate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. N-Octyl 4-Hydroxybenzoate | LGC Standards [lgcstandards.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. consensus.app [consensus.app]

- 8. Environmental Endocrinology: Parabens Hazardous Effects on Hypothalamic–Pituitary–Thyroid Axis | MDPI [mdpi.com]

- 9. niehs.nih.gov [niehs.nih.gov]

- 10. business-standard.com [business-standard.com]

- 11. Endocrine effects of parabens | Food Packaging Forum [foodpackagingforum.org]

Commercial Suppliers and Technical Guide for N-Octyl 4-hydroxybenzoate-d4

For researchers, scientists, and professionals in drug development, the use of deuterated internal standards is pivotal for achieving accurate and reliable quantitative results in bioanalytical studies. N-Octyl 4-hydroxybenzoate-d4, a deuterated analog of the preservative octylparaben, serves as an excellent internal standard for mass spectrometry-based analyses. This technical guide provides an in-depth overview of its commercial availability, key technical specifications, and a detailed experimental protocol for its application.

Commercial Availability and Specifications

Several specialized chemical suppliers offer N-Octyl 4-hydroxybenzoate-d4. The following table summarizes the key quantitative data available from prominent vendors to facilitate an informed selection based on research needs.

| Supplier | Product Code | Isotopic Enrichment | Deuterium Label Position | Available Quantities |

| CDN Isotopes | D-7588 | 98 atom % D | -2,3,5,6-d4 | 0.05 g, 0.1 g |

| MedChemExpress | HY-W150053S | Not specified | Not specified | Inquire for details |

Note: While a specific Certificate of Analysis (CoA) for N-Octyl 4-hydroxybenzoate-d4 is not publicly available, suppliers like CDN Isotopes provide a CoA with each product shipment. A CoA is a critical document that provides lot-specific data on purity (typically determined by methods like GC-MS or HPLC), isotopic enrichment, and confirmation of the chemical structure (often via NMR spectroscopy).

Experimental Protocol: Quantitative Analysis using N-Octyl 4-hydroxybenzoate-d4 as an Internal Standard

The following is a detailed methodology for the use of N-Octyl 4-hydroxybenzoate-d4 as an internal standard in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the quantification of N-Octyl 4-hydroxybenzoate (B8730719) in a biological matrix.

1. Materials and Reagents

-

N-Octyl 4-hydroxybenzoate (non-labeled analytical standard)

-

N-Octyl 4-hydroxybenzoate-d4 (internal standard)

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid (or other suitable mobile phase modifier)

-

Reagents for sample extraction (e.g., protein precipitation agents like acetonitrile or solid-phase extraction cartridges)

2. Preparation of Standard and Spiking Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of both N-Octyl 4-hydroxybenzoate and N-Octyl 4-hydroxybenzoate-d4 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of the non-labeled analyte by serially diluting the primary stock solution. These will be used to create the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of N-Octyl 4-hydroxybenzoate-d4 at a fixed concentration. This solution will be added to all calibration standards, quality control (QC) samples, and unknown samples.

3. Sample Preparation (Protein Precipitation Method)

-

Aliquot 100 µL of the biological matrix (calibration standards, QCs, and unknown samples) into microcentrifuge tubes.

-

Add a fixed volume of the internal standard spiking solution to each tube.

-

Add a protein precipitation agent, such as 300 µL of cold acetonitrile.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Monitor a specific precursor-to-product ion transition for N-Octyl 4-hydroxybenzoate.

-

Monitor a specific precursor-to-product ion transition for N-Octyl 4-hydroxybenzoate-d4. The precursor ion will be 4 mass units higher than the non-labeled analyte.

-

-

5. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows.

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical relationship for quantification using an internal standard.

An In-depth Technical Guide to the Isotopic Purity of N-Octyl 4-hydroxybenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of N-Octyl 4-hydroxybenzoate-d4, a deuterated analog of the long-chain paraben, octylparaben. This document outlines the importance of isotopic purity, the analytical methodologies used for its determination, and the relevant biological context for researchers in drug development.

Introduction to N-Octyl 4-hydroxybenzoate-d4 and Isotopic Purity

N-Octyl 4-hydroxybenzoate-d4 is a stable isotope-labeled version of N-Octyl 4-hydroxybenzoate, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This deuteration makes it a valuable tool in various research applications, including as an internal standard in pharmacokinetic studies and for elucidating metabolic pathways.

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of molecules in which the intended hydrogen atoms have been successfully substituted with deuterium. High isotopic purity is essential for the accuracy and reliability of experimental results. For N-Octyl 4-hydroxybenzoate-d4, a commonly available isotopic enrichment is 98 atom % D.

Quantitative Data on Isotopic Purity

The isotopic purity of N-Octyl 4-hydroxybenzoate-d4 is typically determined by the manufacturer and provided in a Certificate of Analysis. The key quantitative data are summarized in the table below.

| Parameter | Value | Source |

| Compound Name | N-Octyl 4-hydroxybenzoate-2,3,5,6-d4 | CDN Isotopes |

| Isotopic Enrichment | 98 atom % D | CDN Isotopes |

| Molecular Formula | C₁₅H₁₈D₄O₃ | - |

| Molecular Weight | 254.36 g/mol | - |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like N-Octyl 4-hydroxybenzoate-d4 relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated and non-deuterated species can be determined.

Methodology:

-

Sample Preparation: A dilute solution of N-Octyl 4-hydroxybenzoate-d4 is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Data Acquisition: The mass spectrum is acquired in full scan mode, focusing on the expected m/z range for the molecular ion of N-Octyl 4-hydroxybenzoate-d4.

-

Data Analysis:

-

Identify the monoisotopic peak of the fully deuterated species (d4).

-

Identify the peaks corresponding to the less-deuterated species (d3, d2, d1) and the non-deuterated (d0) compound.

-

Calculate the relative abundance of each species by integrating the area under each peak.

-

The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

-

Illustrative Workflow for Isotopic Purity Determination by MS:

Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is another essential technique for determining isotopic purity. The absence or significant reduction of signals at specific chemical shifts where protons are expected to be replaced by deuterium provides a direct measure of deuteration.

Methodology:

-

Sample Preparation: A precise amount of N-Octyl 4-hydroxybenzoate-d4 is dissolved in a deuterated solvent (e.g., chloroform-d, DMSO-d6) that does not contain protons at the chemical shifts of interest.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis:

-

The spectrum of the deuterated compound is compared to the spectrum of its non-deuterated analog.

-

The signals corresponding to the aromatic protons (which are replaced by deuterium in the d4 compound) should be absent or significantly reduced in intensity.

-

The isotopic purity can be quantified by comparing the integration of the residual aromatic proton signals to the integration of a signal from a non-deuterated part of the molecule (e.g., the octyl chain protons).

-

Illustrative Workflow for Isotopic Purity Determination by NMR:

Caption: Workflow for Isotopic Purity Determination by NMR Spectroscopy.

Biological Context and Signaling Pathways

N-Octyl 4-hydroxybenzoate, as a member of the paraben family, is known to possess estrogenic activity. This is particularly relevant for drug development professionals, as unintended endocrine disruption can be a significant concern. The estrogenic effects of parabens are mediated through their interaction with estrogen receptors (ERα and ERβ).

The binding of parabens to estrogen receptors can initiate a cascade of downstream signaling events, leading to the transcription of estrogen-responsive genes and potentially promoting cell proliferation. The potency of this estrogenic activity has been shown to increase with the length of the alkyl chain, making octylparaben a more potent endocrine disruptor than shorter-chain parabens.

Furthermore, there is evidence of crosstalk between the estrogen receptor signaling pathway and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway in the presence of parabens. This interaction can modulate inflammatory responses and other cellular processes.

Signaling Pathway of Paraben-Induced Estrogenic Activity:

Caption: Simplified Signaling Pathway of Paraben-Induced Estrogenic Activity.

Conclusion

The isotopic purity of N-Octyl 4-hydroxybenzoate-d4 is a fundamental parameter that underpins its utility in scientific research. Accurate determination of this purity through methods such as mass spectrometry and NMR spectroscopy is crucial for data integrity. For professionals in drug development, understanding the biological activity of the parent compound, including its interaction with estrogen receptors and associated signaling pathways, is equally important for a comprehensive assessment of its potential applications and effects. This guide provides a foundational understanding of these key technical aspects.

Solubility Profile of N-Octyl 4-hydroxybenzoate-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octyl 4-hydroxybenzoate-d4 is the deuterated form of N-Octyl 4-hydroxybenzoate (B8730719) (octylparaben), an antimicrobial preservative used in cosmetics, pharmaceuticals, and food products. The incorporation of deuterium (B1214612) in place of protium (B1232500) at specific positions on the benzene (B151609) ring can influence the compound's metabolic fate and pharmacokinetic properties. Understanding its solubility in various organic solvents is crucial for formulation development, analytical method design, and various research applications.

This technical guide provides a comprehensive overview of the available solubility data for N-Octyl 4-hydroxybenzoate. Due to the limited availability of specific data for the deuterated form, this document primarily presents data for the non-deuterated analogue, N-Octyl 4-hydroxybenzoate, which serves as a close proxy. The experimental protocols for determining solubility are also detailed, alongside a workflow diagram for these procedures.

Data Presentation: Solubility of N-Octyl 4-hydroxybenzoate

The following table summarizes the known quantitative and qualitative solubility of N-Octyl 4-hydroxybenzoate in a range of organic solvents. It is important to note that the solubility of the deuterated compound, N-Octyl 4-hydroxybenzoate-d4, is expected to be very similar to its non-deuterated counterpart in the same solvents, as the isotopic substitution of deuterium for hydrogen generally has a minimal impact on physical properties such as solubility.

| Organic Solvent | Chemical Formula | Solubility (at 25°C) | Reference |

| Acetone | C₃H₆O | 124 g/L | [1] |

| Ethanol | C₂H₅OH | 58.3 g/L | [1] |

| Methanol | CH₃OH | Slightly Soluble | [2][3] |

| Chloroform | CHCl₃ | Slightly Soluble | [2] |

| Propylene Glycol | C₃H₈O₂ | Soluble | [1][2][3][4] |

| Phenoxyethanol | C₈H₁₀O₂ | Soluble | [1][2][3][4] |

| Water | H₂O | 0.0079 g/L | [1] |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and recommended technique for establishing the equilibrium solubility of a compound in a given solvent.[5][6]

Key Experiment: Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of N-Octyl 4-hydroxybenzoate-d4 in a specific organic solvent at a controlled temperature.

Materials:

-

N-Octyl 4-hydroxybenzoate-d4 (solid)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Screw-capped vials

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation of a Saturated Solution:

-

An excess amount of N-Octyl 4-hydroxybenzoate-d4 is added to a vial containing a known volume of the organic solvent. The excess solid ensures that the solution reaches saturation.

-

The vial is tightly sealed to prevent solvent evaporation.

-

-

Equilibration:

-

The vial is placed in an orbital shaker set to a constant temperature (e.g., 25°C) and agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, the vial is removed from the shaker and allowed to stand, permitting the excess solid to settle.

-

A clear aliquot of the supernatant is carefully withdrawn. To ensure no solid particles are transferred, the aliquot is either centrifuged to pellet any suspended solids or filtered through a membrane filter (e.g., 0.45 µm).

-

-

Quantification of Solute Concentration:

-

The concentration of N-Octyl 4-hydroxybenzoate-d4 in the clear, saturated solution is determined using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.

-

UV-Vis Spectrophotometry: The saturated solution is diluted with the same solvent to a concentration that falls within the linear range of a previously established calibration curve. The absorbance is measured at the wavelength of maximum absorption (λmax) for the compound. For parabens, this is often in the range of 254-282 nm.[7][8]

-

HPLC: A similar dilution is performed, and the sample is injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.

-

-

Calculation:

-

The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow of the shake-flask solubility determination method.

Caption: Workflow for determining solubility via the shake-flask method.

References

- 1. Octyl 4-Hydroxybenzoate|98% Purity|CAS 1219-38-1 [benchchem.com]

- 2. Octyl paraben - CD Formulation [formulationbio.com]

- 3. Octyl paraben CAS#: 1219-38-1 [amp.chemicalbook.com]

- 4. n-Octyl 4-hydroxybenzoate, 98% | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Note: Quantitative Analysis of Parabens in Cosmetic Products using LC-MS/MS with N-Octyl 4-hydroxybenzoate-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parabens are a class of alkyl esters of p-hydroxybenzoic acid widely used as preservatives in cosmetic, pharmaceutical, and food products due to their antimicrobial properties.[1][2] Regulatory bodies in many regions have set maximum concentration limits for these compounds, necessitating sensitive and accurate analytical methods for their quantification.[3] This application note presents a detailed protocol for the simultaneous quantification of four common parabens (methylparaben, ethylparaben, propylparaben, and butylparaben) in cosmetic matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard, N-Octyl 4-hydroxybenzoate-d4, for enhanced accuracy and reproducibility. The protocol described herein is a representative method adapted for this specific internal standard, based on established LC-MS/MS analytical principles for paraben analysis.

Introduction

Parabens are effective preservatives against a broad spectrum of microorganisms.[4] The most commonly used parabens in commercial products include methylparaben, ethylparaben, propylparaben, and butylparaben.[4] While generally considered safe at low concentrations, concerns have been raised about their potential endocrine-disrupting activity.[4] This has led to stringent regulations on their use in consumer products.

LC-MS/MS has become the preferred technique for the analysis of parabens in complex matrices due to its high sensitivity, selectivity, and specificity.[5] The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high-quality quantitative results.[6] N-Octyl 4-hydroxybenzoate-d4 is a suitable deuterated internal standard for the analysis of parabens, as its chemical properties closely resemble the analytes of interest.

This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of parabens in cosmetic creams, lotions, and solutions, employing N-Octyl 4-hydroxybenzoate-d4 as the internal standard.

Experimental Protocol

Materials and Reagents

-

Analytes: Methylparaben, Ethylparaben, Propylparaben, Butylparaben (analytical standards, >99% purity)

-

Internal Standard: N-Octyl 4-hydroxybenzoate-d4 (CDN Isotopes)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Sample Preparation: 0.2 µm syringe filters

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each paraben and the internal standard (N-Octyl 4-hydroxybenzoate-d4) in methanol.

-

Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all four parabens by diluting the stock solutions with methanol.

-

Internal Standard Working Solution (1 µg/mL): Prepare a working solution of N-Octyl 4-hydroxybenzoate-d4 by diluting the stock solution with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working standard mixture into a blank matrix extract. The final concentrations should range from 1 ng/mL to 500 ng/mL. Add the internal standard working solution to each calibration standard to achieve a final concentration of 50 ng/mL.

Sample Preparation

-

Accurately weigh 0.1 g of the cosmetic sample into a 15 mL polypropylene (B1209903) centrifuge tube.

-

Add 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.

-

Spike the sample with the internal standard working solution to a final concentration of 50 ng/mL.

-

Vortex the sample for 1 minute.

-

Sonicate the sample for 15 minutes in a water bath.

-

Centrifuge the sample at 8000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |

Mass Spectrometry (MS)

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions should be optimized for the specific instrument used. The transitions for N-Octyl 4-hydroxybenzoate-d4 are predicted based on its structure.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methylparaben | 151.1 | 92.1 | 20 |

| Ethylparaben | 165.1 | 92.1 | 22 |

| Propylparaben | 179.1 | 92.1 | 25 |

| Butylparaben | 193.1 | 92.1 | 28 |

| N-Octyl 4-hydroxybenzoate-d4 (IS) | 253.2 | 140.1 | 25 |

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of parabens using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and matrix.

| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Methylparaben | 1 - 500 | >0.995 | 0.3 | 1.0 |

| Ethylparaben | 1 - 500 | >0.995 | 0.2 | 0.8 |

| Propylparaben | 1 - 500 | >0.995 | 0.2 | 0.7 |

| Butylparaben | 1 - 500 | >0.995 | 0.1 | 0.5 |

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for paraben analysis.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of common parabens in cosmetic products. The use of N-Octyl 4-hydroxybenzoate-d4 as an internal standard ensures high accuracy and precision, making this method suitable for routine quality control and research applications in the cosmetic and pharmaceutical industries. The sample preparation is straightforward, and the chromatographic runtime is short, allowing for high-throughput analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. hitachi-hightech.com [hitachi-hightech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Parabens [isotope.com]

- 5. labsolu.ca [labsolu.ca]

- 6. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Environmental Sample Analysis Using N-Octyl 4-hydroxybenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octyl 4-hydroxybenzoate, a member of the paraben family, is utilized as a preservative in a variety of consumer products. Due to its widespread use, it is frequently detected in environmental matrices, raising concerns about its potential endocrine-disrupting effects. Accurate quantification of octylparaben in environmental samples is crucial for assessing its environmental fate and potential risks. The use of a stable isotope-labeled internal standard, such as N-Octyl 4-hydroxybenzoate-d4, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the analysis of environmental samples using N-Octyl 4-hydroxybenzoate-d4 as an internal standard. The methodologies described are based on established analytical techniques for paraben analysis, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

While specific quantitative data for N-Octyl 4-hydroxybenzoate-d4 is not extensively published, the following table presents a typical data set that would be generated in a validated analytical run for the quantification of octylparaben in an environmental sample. This data is illustrative and serves to demonstrate the expected analytical parameters.

| Parameter | Value | Description |

| Internal Standard | N-Octyl 4-hydroxybenzoate-d4 | Deuterated internal standard for octylparaben. |

| Molecular Formula | C15H18D4O3 | - |

| Molecular Weight | 254.36 g/mol | - |

| Typical Concentration | 10 - 100 ng/mL | Concentration of the internal standard spiked into the sample. The exact concentration should be optimized based on the expected analyte concentration and instrument sensitivity.[3] |

| Precursor Ion (m/z) | 253.2 | [M-H]⁻ in negative ion mode. This is a theoretical value and should be confirmed experimentally. |

| Product Ion (m/z) | 136.1 | Fragment ion resulting from the loss of the octyl chain. This is a theoretical value and should be confirmed experimentally. |

| Retention Time (RT) | ~ 8-10 min | This is an estimated retention time on a C18 column and will vary depending on the specific chromatographic conditions. |

| Recovery Rate | 80-120% | Acceptable recovery range for a well-established analytical method.[4] |

| Linearity (r²) | > 0.99 | Correlation coefficient for the calibration curve, indicating a linear response.[4] |

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of octylparaben in various environmental matrices using N-Octyl 4-hydroxybenzoate-d4 as an internal standard.

Preparation of Standards

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-Octyl 4-hydroxybenzoate-d4 and dissolve it in 1 mL of methanol (B129727).

-

Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

-

Spiking Solution (1 µg/mL): Dilute the working standard solution 1:10 with methanol. This solution is used to spike samples, calibration standards, and quality controls.

Sample Preparation

The choice of sample preparation method depends on the matrix.

A. Water Samples (e.g., river water, wastewater effluent)

-

Filtration: Filter the water sample (e.g., 100 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

-

Spiking: Add a known amount of the N-Octyl 4-hydroxybenzoate-d4 spiking solution to the filtered water sample to achieve a final concentration within the calibration range (e.g., 50 ng/L).

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 5 mL of methanol.

-

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

B. Soil and Sediment Samples

-

Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris.

-

Spiking: Weigh 1 g of the dried sample into a centrifuge tube and spike with a known amount of the N-Octyl 4-hydroxybenzoate-d4 spiking solution.

-

Extraction:

-

Add 10 mL of a suitable extraction solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane).

-

Vortex the sample for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction step twice more and combine the supernatants.

-

-

Clean-up and Concentration:

-

The combined supernatant can be cleaned up using SPE as described for water samples.

-

Evaporate the final eluate to dryness and reconstitute in the mobile phase.

-

C. Biota Samples (e.g., fish tissue)

-

Homogenization: Homogenize the tissue sample (e.g., 1 g) with a tissue homogenizer.

-

Spiking: Spike the homogenized tissue with a known amount of the N-Octyl 4-hydroxybenzoate-d4 spiking solution.

-

Extraction (QuEChERS-based approach):

-

Add 10 mL of acetonitrile and QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Take an aliquot of the acetonitrile supernatant.

-

-

Dispersive SPE (d-SPE) Clean-up:

-

Add the supernatant to a d-SPE tube containing a sorbent mixture (e.g., C18 and PSA).

-

Vortex for 30 seconds and centrifuge.

-

-

Concentration and Reconstitution: Take the cleaned-up supernatant, evaporate to dryness, and reconstitute in the mobile phase.

Instrumental Analysis: LC-MS/MS

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both octylparaben and N-Octyl 4-hydroxybenzoate-d4.

-

N-Octyl 4-hydroxybenzoate-d4: Precursor ion (m/z) 253.2 → Product ion (m/z) 136.1 (Theoretical).

-

Octylparaben (Analyte): Precursor ion (m/z) 249.2 → Product ion (m/z) 137.1.

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.

-

Quality Control

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of octylparaben and a constant concentration of N-Octyl 4-hydroxybenzoate-d4. The curve should cover the expected concentration range of the samples.

-

Blanks: Analyze a method blank with each batch of samples to check for contamination.

-

Quality Control Samples (QCs): Analyze QCs at low, medium, and high concentrations to assess the accuracy and precision of the method.

-

Recovery: The recovery of the deuterated internal standard should be monitored in all samples and should typically fall within 80-120%.[4]

Visualizations

References

Application Notes and Protocols for the Analysis of N-Octyl 4-hydroxybenzoate in Food and Beverages using N-Octyl 4-hydroxybenzoate-d4 as an Internal Standard

Introduction

N-Octyl 4-hydroxybenzoate (B8730719), a member of the paraben family, is a widely used preservative in various food and beverage products due to its effective antimicrobial properties. Regulatory bodies worldwide have established maximum permissible limits for parabens in consumer products to ensure public safety. Consequently, accurate and reliable analytical methods are crucial for monitoring the levels of n-octyl 4-hydroxybenzoate in foodstuffs. This application note provides a detailed protocol for the quantitative analysis of n-octyl 4-hydroxybenzoate in diverse food and beverage matrices using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with N-Octyl 4-hydroxybenzoate-d4 as an internal standard. The use of a deuterated internal standard is a robust approach that corrects for matrix effects and variations in sample preparation and instrument response, leading to enhanced accuracy and precision.[1][2]

Analytical Principle

The method employs an isotope dilution technique where a known amount of the stable isotope-labeled internal standard, N-Octyl 4-hydroxybenzoate-d4, is added to the sample at the beginning of the extraction process. The analyte and the internal standard are then extracted from the sample matrix, purified, and analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Materials and Reagents

-

Standards: N-Octyl 4-hydroxybenzoate (≥98% purity), N-Octyl 4-hydroxybenzoate-d4 (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL)

-

Filters: 0.22 µm syringe filters (PTFE or nylon)

-

Other: Vortex mixer, centrifuge, nitrogen evaporator

Experimental Protocols

Protocol 1: Sample Preparation for Liquid Matrices (e.g., Beverages, Juices, Sauces)

-

Spiking with Internal Standard: To a 5 mL aliquot of the liquid sample, add a precise volume of N-Octyl 4-hydroxybenzoate-d4 stock solution to achieve a final concentration of 50 ng/mL.

-

Acidification: Acidify the sample by adding 100 µL of formic acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering hydrophilic compounds.

-

Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation for Solid and Semi-Solid Matrices (e.g., Jams, Dairy Products, Processed Meats)

-

Homogenization: Homogenize a representative 2 g portion of the sample. For high-fat samples, a defatting step with hexane (B92381) may be necessary prior to extraction.[3]

-

Spiking with Internal Standard: Add a precise volume of N-Octyl 4-hydroxybenzoate-d4 stock solution to the homogenized sample to achieve a final concentration of 50 ng/g.

-

Extraction: Add 10 mL of acetonitrile to the spiked sample. Vortex vigorously for 2 minutes and then sonicate for 15 minutes.

-

Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the acetonitrile supernatant.

-

SPE Clean-up (if necessary): For complex matrices, the supernatant can be further cleaned up using the SPE protocol described in Protocol 1 (steps 3-8). For simpler matrices, proceed directly to evaporation.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-8 min: 30% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

MRM Transitions:

-

N-Octyl 4-hydroxybenzoate: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

-

N-Octyl 4-hydroxybenzoate-d4: Precursor ion > Product ion (Quantifier)

-

Data Presentation

The following tables summarize the expected performance of the method. These are representative values based on typical LC-MS/MS analyses of parabens in food matrices.

Table 1: LC-MS/MS Parameters for N-Octyl 4-hydroxybenzoate and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| N-Octyl 4-hydroxybenzoate | 251.2 | 137.1 | 93.1 | 20 |

| N-Octyl 4-hydroxybenzoate-d4 | 255.2 | 141.1 | - | 20 |

Table 2: Method Validation Data for the Quantification of N-Octyl 4-hydroxybenzoate

| Matrix | Linearity Range (ng/mL or ng/g) | R² | Recovery (%) | LOD (ng/mL or ng/g) | LOQ (ng/mL or ng/g) |

| Apple Juice | 0.5 - 100 | >0.995 | 95 - 105 | 0.1 | 0.5 |

| Milk | 1 - 200 | >0.995 | 90 - 110 | 0.3 | 1.0 |

| Strawberry Jam | 1 - 200 | >0.99 | 88 - 108 | 0.5 | 1.0 |

| Processed Meat | 2 - 500 | >0.99 | 85 - 115 | 0.8 | 2.0 |

Mandatory Visualizations

Caption: Workflow for the analysis of N-Octyl 4-hydroxybenzoate in liquid samples.

Caption: Workflow for the analysis of N-Octyl 4-hydroxybenzoate in solid samples.

Caption: Conceptual diagram of the analytical workflow.

References

Application Note & Protocol: Preparation of N-Octyl 4-hydroxybenzoate-d4 Stock Solution

Abstract

This document provides a detailed protocol for the preparation of a stock solution of N-Octyl 4-hydroxybenzoate-d4. This deuterated internal standard is crucial for quantitative analysis in various research and drug development applications, particularly in mass spectrometry-based assays. The protocol outlines the necessary materials, equipment, safety precautions, and a step-by-step procedure for accurate and reproducible stock solution preparation.

Introduction

N-Octyl 4-hydroxybenzoate-d4 is the deuterated form of N-Octyl 4-hydroxybenzoate (B8730719) (Octylparaben), a compound belonging to the paraben family. Parabens are widely used as preservatives in cosmetics, pharmaceuticals, and food products. In scientific research, deuterated standards like N-Octyl 4-hydroxybenzoate-d4 are essential for use as internal standards in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the non-deuterated analyte while maintaining similar chemical and physical properties. This protocol ensures the accurate preparation of a stock solution for use in such applications.

Chemical Properties

A summary of the key chemical properties of N-Octyl 4-hydroxybenzoate-d4 and its non-deuterated analog is presented in Table 1.

| Property | N-Octyl 4-hydroxybenzoate-d4 | N-Octyl 4-hydroxybenzoate |

| Molecular Formula | C₁₅H₁₈D₄O₃[1] | C₁₅H₂₂O₃ |

| Molar Mass | 254.36 g/mol [1][2] | 250.34 g/mol [3] |

| Appearance | Assumed to be a white to cream solid | White to cream crystals or powder[4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol (B129727), acetonitrile, propylene (B89431) glycol) | Soluble in alcohol, phenoxyethanol, and propylene glycol; Insoluble in water[3] |

Safety & Handling

Appropriate safety measures must be taken when handling N-Octyl 4-hydroxybenzoate-d4 and the organic solvents used for its dissolution.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).

-

Ventilation: Prepare the solution in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or solvent vapors.[5][6]

-

Hazard Information: N-Octyl 4-hydroxybenzoate may cause skin and serious eye irritation, as well as respiratory irritation.[6][7] Avoid breathing dust.[5]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5][6]

-

Skin Contact: Wash off with soap and plenty of water.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][6]

-

Ingestion: Rinse mouth with water and seek medical advice.

-

-

Storage: Store the solid compound and the prepared stock solution in a cool, dry, and well-ventilated place in a tightly sealed container.[3][6]

Experimental Protocol

This protocol describes the preparation of a 1 mg/mL stock solution of N-Octyl 4-hydroxybenzoate-d4. The concentration can be adjusted as needed by modifying the amount of solute and solvent accordingly.

4.1 Materials and Equipment

| Materials | Equipment |

| N-Octyl 4-hydroxybenzoate-d4 powder | Analytical balance |

| HPLC-grade methanol (or other suitable solvent) | Spatula |

| 10 mL volumetric flask (Class A) | Weighing paper/boat |

| Pipettes and pipette tips | Vortex mixer |

| Amber glass vial with a screw cap for storage | Sonicator (optional) |

4.2 Stock Solution Preparation (1 mg/mL)

-

Tare the Balance: Place a clean weighing paper or boat on the analytical balance and tare it.

-

Weigh the Compound: Carefully weigh approximately 10 mg of N-Octyl 4-hydroxybenzoate-d4 onto the tared weighing paper. Record the exact weight.

-

Transfer to Volumetric Flask: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask. This can be done by carefully folding the weighing paper and tapping it to ensure all the powder is transferred. Rinse the weighing paper with a small amount of the solvent (e.g., methanol) into the flask to ensure a complete transfer.

-

Dissolve the Compound: Add approximately 5-7 mL of the chosen solvent to the volumetric flask. Gently swirl the flask or use a vortex mixer to dissolve the compound completely. A sonicator can be used for a short period if dissolution is slow.

-

Bring to Volume: Once the solid is completely dissolved, add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

-

Homogenize the Solution: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer and Store: Transfer the prepared stock solution to a labeled amber glass vial for storage. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.

-

Storage: Store the stock solution at 2-8°C or as recommended by the compound manufacturer.

4.3 Calculation of Final Concentration

The exact concentration of the stock solution should be calculated based on the actual weight of the compound used.

-

Formula: Concentration (mg/mL) = (Actual weight of compound in mg) / (Volume of volumetric flask in mL)

-

Example: If the actual weight of N-Octyl 4-hydroxybenzoate-d4 was 10.2 mg, the concentration would be: 10.2 mg / 10 mL = 1.02 mg/mL

Workflow Diagram

The following diagram illustrates the workflow for the preparation of the N-Octyl 4-hydroxybenzoate-d4 stock solution.

References

- 1. N-Octyl 4-hydroxybenzoate-2,3,5,6-D4 [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. n-Octyl 4-hydroxybenzoate, 98% | Fisher Scientific [fishersci.ca]

- 4. n-Octyl 4-hydroxybenzoate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

Application Note: Solid-Phase Extraction Cleanup for Paraben Analysis in House Dust

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the solid-phase extraction (SPE) cleanup of house dust samples for the subsequent analysis of common parabens, including methylparaben, ethylparaben, propylparaben, and butylparaben. The described methodology is crucial for accurately quantifying human exposure to these potential endocrine-disrupting chemicals in indoor environments.

Introduction

Parabens are widely used as preservatives in a variety of consumer products, including cosmetics, pharmaceuticals, and food. Consequently, they are ubiquitous in indoor environments, accumulating in house dust, which serves as a significant reservoir for human exposure, particularly for infants and toddlers. Accurate determination of paraben concentrations in house dust requires a robust sample cleanup method to remove complex matrix interferences prior to instrumental analysis. Solid-phase extraction is a highly effective technique for this purpose, offering excellent recovery and reproducibility.[1] This document outlines a validated SPE protocol using a polymeric reversed-phase sorbent, followed by analysis using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes the quantitative data from various studies on the analysis of parabens in house dust, demonstrating the effectiveness of SPE-based cleanup methods.

| Paraben | Recovery Rate (%) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |

| Methylparaben | 74 - 92 | 6.5 - 10 | 21.7 - 33.3 | < 16 | GC-MS | [1] |

| Ethylparaben | 74 - 92 | 6.5 - 10 | 21.7 - 33.3 | < 16 | GC-MS | [1] |

| Propylparaben | 74 - 92 | 6.5 - 10 | 21.7 - 33.3 | < 16 | GC-MS | [1] |

| Butylparaben | 74 - 92 | 6.5 - 10 | 21.7 - 33.3 | < 16 | GC-MS | [1] |

| Benzylparaben | 74 - 92 | 6.5 - 10 | 21.7 - 33.3 | < 16 | GC-MS | [1] |

| Methylparaben | 83 - 115 | 1.5 - 3.7 | 5.0 - 12.3 | 3 - 30 | LC-MS/MS | [2] |

| Propylparaben | 83 - 115 | 1.5 - 3.7 | 5.0 - 12.3 | 3 - 30 | LC-MS/MS | [2] |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of parabens in house dust, from sample collection to data acquisition.

Caption: Experimental workflow for paraben analysis in house dust.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade or equivalent methanol, acetonitrile (B52724), and ultrapure water.

-

Standards: Analytical standards of methylparaben, ethylparaben, propylparaben, butylparaben, and corresponding isotope-labeled internal standards.

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL) are recommended. C18 cartridges can also be used.[3]

-

House Dust Sample: Collected using a vacuum cleaner with a dedicated dust collection filter or similar device.

-

Glassware: Amber glass vials, volumetric flasks, and centrifuge tubes.

-

Equipment: Ultrasonic bath, centrifuge, SPE vacuum manifold, nitrogen evaporator.

Sample Preparation

-

Sieving: Sieve the collected house dust sample through a 150 µm mesh to obtain a fine, homogeneous powder.

-

Weighing: Accurately weigh approximately 0.05 g of the sieved dust into a glass centrifuge tube.[1]

-

Fortification: Spike the sample with a known amount of isotope-labeled internal standards for each target paraben to correct for matrix effects and procedural losses.

-

Extraction: Add 5 mL of methanol to the centrifuge tube. Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes.[1]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean glass tube. Repeat the extraction step with another 5 mL of methanol, and combine the supernatants.

Solid-Phase Extraction (SPE) Cleanup Protocol

This protocol is based on the use of a polymeric reversed-phase SPE cartridge.

-

Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through the sorbent bed. Do not allow the cartridge to dry.

-

Equilibration: Equilibrate the cartridge by passing 3 mL of ultrapure water. Ensure the sorbent bed remains wet.

-

Sample Loading: Load the combined supernatant (extract) onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the retained parabens with 5 mL of methanol or acetonitrile into a clean collection tube.

Final Sample Preparation and Analysis

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

-

Analysis:

-

LC-MS/MS: Analyze the reconstituted sample using a suitable HPLC system coupled to a tandem mass spectrometer. A C18 column is typically used for separation.

-

GC-MS: For GC-MS analysis, derivatization of the parabens with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) may be necessary to improve volatility and chromatographic performance.[1]

-

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction cleanup and subsequent analysis of parabens in house dust. The use of SPE is critical for removing matrix interferences, thereby ensuring accurate and reliable quantification of these ubiquitous environmental contaminants. The presented workflow and protocols can be readily implemented in environmental and public health laboratories to assess human exposure to parabens in indoor settings.

References